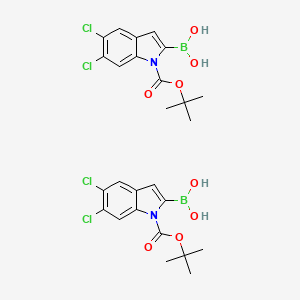
Potassium hydroxycitrate tribasic monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its high solubility in water and glycerol, and its practical insolubility in alcohol . It is commonly used in various industrial and scientific applications due to its buffering and chelating properties.
准备方法
Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate tribasic monohydrate can be synthesized by reacting citric acid with potassium hydroxide. The reaction involves dissolving citric acid in water and gradually adding potassium hydroxide solution. The mixture is then filtered, and the resulting solution is concentrated and crystallized to obtain the final product .
Industrial Production Methods: In industrial settings, the production of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for distribution.
化学反应分析
Types of Reactions: Potassium hydroxycitrate tribasic monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce different potassium salts .
科学研究应用
Potassium hydroxycitrate tribasic monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: The compound is employed in cell culture media to maintain pH stability.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: The compound is utilized in electroplating, water treatment, and as a food additive.
作用机制
The mechanism of action of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate involves its ability to chelate metal ions and buffer pH levels. In biological systems, it can bind to metal ions, preventing them from participating in unwanted reactions. This chelating property is particularly useful in preventing oxidative damage and maintaining enzyme activity. Additionally, its buffering capacity helps maintain stable pH levels in various environments .
相似化合物的比较
Citric Acid: Similar in structure but lacks the potassium ions.
Sodium Citrate: Contains sodium instead of potassium, used for similar buffering purposes.
Calcium Citrate: Contains calcium ions, often used as a dietary supplement.
Uniqueness: Potassium hydroxycitrate tribasic monohydrate is unique due to its high solubility in water and glycerol, making it particularly effective in applications requiring rapid dissolution and buffering. Its potassium content also makes it suitable for use in formulations where potassium supplementation is desired .
属性
IUPAC Name |
tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8.3K.H2O/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWTUIGEYIIJX-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B8084021.png)











